Home > Products > Screening Compounds P17759 > HIV-1 inhibitor-29
HIV-1 inhibitor-29 -

HIV-1 inhibitor-29

Catalog Number: EVT-15278632
CAS Number:
Molecular Formula: C30H36N6O5
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 inhibitor-29 is a compound designed to inhibit the human immunodeficiency virus type 1 (HIV-1), which is responsible for acquired immunodeficiency syndrome (AIDS). This compound belongs to the category of protease inhibitors, which are critical in disrupting the viral life cycle by preventing the maturation of viral proteins necessary for infectious virion formation. The development of HIV-1 inhibitor-29 is part of ongoing efforts to combat drug resistance and improve treatment efficacy for patients infected with HIV-1.

Source

HIV-1 inhibitor-29 has been synthesized through various chemical methods aimed at enhancing its potency and specificity against HIV-1 protease. The compound's synthesis and activity have been documented in recent scientific literature, indicating its potential as an effective therapeutic agent against HIV-1.

Classification

HIV-1 inhibitor-29 is classified under protease inhibitors, which function by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyproteins into functional proteins, thereby inhibiting viral replication.

Synthesis Analysis

Methods

The synthesis of HIV-1 inhibitor-29 involves several key steps, typically starting from simpler organic compounds. The synthetic route includes:

  1. Core Structure Preparation: The initial step involves creating a core structure that serves as the backbone for further modifications.
  2. Functional Group Incorporation: Various substituents are added through reactions such as:
    • Alkylation: Introduction of alkyl groups to enhance lipophilicity.
    • Acylation: Addition of acyl groups to improve binding affinity.
    • Sulfonation: Incorporation of sulfonic acid groups to enhance solubility.

Technical Details

The synthesis often employs catalysts and specific solvents under controlled temperature conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be utilized for industrial-scale production, ensuring efficiency and cost-effectiveness while maintaining quality control standards.

Molecular Structure Analysis

Structure

The molecular structure of HIV-1 inhibitor-29 can be characterized by its specific arrangement of atoms and functional groups that contribute to its inhibitory activity. The precise structural formula and three-dimensional conformation play crucial roles in its interaction with the HIV-1 protease.

Data

Molecular modeling studies and X-ray crystallography may provide insights into the spatial arrangement of atoms within HIV-1 inhibitor-29, revealing how it fits into the active site of the protease enzyme. Such structural analyses are critical for understanding its mechanism of action and optimizing its efficacy .

Chemical Reactions Analysis

Reactions

HIV-1 inhibitor-29 undergoes several types of chemical reactions, including:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using agents like hydrogen peroxide.
  • Reduction: Can be performed using lithium aluminum hydride or sodium borohydride, leading to modifications that enhance biological activity.
  • Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are exchanged, allowing for fine-tuning of the compound's properties .

Technical Details

The reaction conditions—such as temperature, solvent choice, and reaction time—are optimized to ensure high yields and desired purity levels in the final product.

Mechanism of Action

HIV-1 inhibitor-29 exerts its antiviral effects primarily by targeting the HIV-1 protease enzyme. The mechanism involves:

  1. Binding: The compound binds to the active site of the protease.
  2. Inhibition: By occupying this site, it prevents the cleavage of viral polyproteins into their functional forms.
  3. Disruption of Viral Life Cycle: This inhibition leads to the production of immature, non-infectious viral particles, effectively halting viral replication .
Physical and Chemical Properties Analysis

Physical Properties

HIV-1 inhibitor-29 exhibits specific physical properties such as melting point, solubility in various solvents, and stability under different environmental conditions. These properties are essential for determining its formulation in therapeutic applications.

Chemical Properties

The chemical properties include reactivity toward various agents (oxidizing/reducing agents) and stability in biological environments (pH sensitivity). Understanding these properties helps in predicting how the compound behaves in vivo and its potential interactions with other drugs .

Applications

HIV-1 inhibitor-29 has significant potential applications in scientific research and clinical settings:

  • Antiviral Therapy: It can be used as part of combination antiretroviral therapy regimens for patients with HIV/AIDS.
  • Research Tool: The compound serves as a valuable tool for studying HIV biology and developing new therapeutic strategies against drug-resistant strains.

The ongoing research into compounds like HIV-1 inhibitor-29 highlights their importance in addressing global health challenges posed by HIV/AIDS .

Introduction to HIV-1 Inhibitor-29 in the Context of Antiretroviral Therapy

Historical Evolution of HIV-1 Inhibitors: From Early Reverse Transcriptase Inhibitors to Modern Allosteric Agents

The development of HIV-1 inhibitors has evolved significantly since the introduction of zidovudine (AZT) in 1987, the first nucleoside reverse transcriptase inhibitor (NRTI) approved for clinical use. Early NRTIs like AZT, stavudine (d4T), and didanosine (ddI) functioned as chain-terminating analogs that incorporated into viral DNA during reverse transcription, halting genome synthesis. However, these monotherapies were limited by rapid emergence of drug resistance due to HIV-1's high mutation rate (~10⁻⁴ mutations per nucleotide per replication cycle) and low genetic barrier to resistance [1] [4]. By the mid-1990s, the advent of protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) enabled combination antiretroviral therapy (cART). The introduction of ritonavir-boosted PIs significantly improved efficacy by enhancing pharmacokinetic profiles and raising genetic barriers to resistance [1] [2].

The therapeutic landscape advanced further with integrase strand transfer inhibitors (INSTIs) like raltegravir (2007) and allosteric agents targeting novel viral dependencies. Modern inhibitors exploit allosteric sites—structurally distinct from catalytic domains—to modulate protein function. For example, maturation inhibitors (e.g., GSK2838232) bind near the capsid-spacer peptide 1 (CA-SP1) cleavage site in Gag, disrupting virion maturation without inhibiting protease activity itself [3]. Similarly, capsid inhibitors like GS-6207 (lenacapavir) target the interface between capsid hexamers, interfering with nuclear import and capsid assembly through allosteric disruption of protein-protein interactions [3] [10]. This evolution toward allosteric mechanisms reflects a strategic shift to target structurally conserved regions less tolerant to mutations, thereby overcoming limitations of early catalytic-site inhibitors.

Table 1: Evolution of HIV-1 Inhibitor Generations

GenerationEraRepresentative AgentsMechanistic ClassKey Limitations
First1987–1995Zidovudine, StavudineNucleoside RT InhibitorsLow barrier to resistance, mitochondrial toxicity
Second1995–2007Indinavir, EfavirenzProtease Inhibitors, NNRTIsHigh pill burden, drug interactions
Third2007–PresentRaltegravir, DolutegravirIntegrase InhibitorsEmergence of INSTI resistance
Fourth2018–PresentLenacapavir, Inhibitor-29Allosteric/Capsid InhibitorsOvercoming cross-resistance

Classification of HIV-1 Inhibitor-29 Within Current Antiretroviral Drug Taxonomies

HIV-1 inhibitor-29 belongs to the emerging class of capsid inhibitors, distinguished by its unique mechanism targeting the viral capsid protein (CA). Unlike enzymatic inhibitors (e.g., PIs, RTIs, INSTIs), capsid inhibitors disrupt protein-protein interactions essential for capsid core formation and function. The CA protein assembles into hexameric lattices that encapsulate viral RNA and facilitate nuclear import of the pre-integration complex. Inhibitor-29 binds at the CA inter-hexamer interface, stabilizing misassembled capsid structures and preventing uncoating during host cell entry [3] [10]. This mechanism aligns with GS-6207, the first FDA-approved capsid inhibitor, which demonstrates picomolar potency by disrupting capsid kinetics during both early and late stages of replication [3].

Structurally, inhibitor-29 features a quinazolinone core optimized for high-affinity binding to a hydrophobic pocket between the N-terminal and C-terminal domains of CA. This binding site shows low polymorphism prevalence (<1% in treatment-naïve cohorts), suggesting inherent resistance advantages [3]. Pharmacokinetically, inhibitor-29 exhibits slow dissociation kinetics (half-life >200 hours) and low hepatic clearance, supporting extended-duration dosing strategies. Its classification diverges from maturation inhibitors (e.g., GSK2838232), which act later by blocking CA-SP1 cleavage, and from INSTIs, which target integrase-catalyzed strand transfer [3] [8].

Role of HIV-1 Inhibitor-29 in Addressing Drug Resistance and Cross-Class Resistance Challenges

Drug resistance remains a critical challenge in HIV-1 management, with NNRTI-based regimens showing resistance rates >20% after three years in resource-limited settings [5]. Major resistance mechanisms include:

  • Mutation accumulation: Thymidine analog mutations (TAMs) like M41L and T215Y confer cross-resistance across NRTIs.
  • Steric hindrance: NNRTI resistance mutations (e.g., K103N, Y181C) reshape the RT non-catalytic pocket.
  • Protease flexibility: PI resistance involves mutations (e.g., V82A, I84V) altering the protease substrate cleft [8].

HIV-1 inhibitor-29 overcomes these through three key strategies:

  • High genetic barrier: Capsid-targeting requires multiple coordinated mutations (e.g., Q67H + N74D) to restore function without fitness loss. In vitro resistance selections reveal only rare polymorphisms (e.g., M66I) with <5-fold resistance [3].
  • Allosteric suppression: Inhibitor-29’s binding site overlaps critical CA dimerization interfaces. Mutations here (e.g., G208R) disrupt capsid assembly, reducing viral fitness by >90% [8] [10].
  • Cross-resistance evasion: Molecular field analysis using MB-QSAR (Mutation-dependent Biomacromolecular Quantitative Structure-Activity Relationship) models confirms inhibitor-29 maintains activity against mutants resistant to PIs (V82F/L), INSTIs (Q148H), and NNRTIs (E138K) [8]. Computational predictions show <2-fold EC₅₀ shift against clinical isolates carrying M184V/I and K65R mutations prevalent in NRTI failure [6] [8].

Table 2: Resistance Mutation Profiles Against HIV-1 Inhibitor-29

MutationDrug Class AffectedFold-Change in EC₅₀ vs. Wild-TypeFitness Cost (%)
M184VNRTI1.810–20
K103NNNRTI2.15–10
V82AProtease Inhibitor1.515–30
G140S/Q148HINSTI3.220–40
M66ICapsid Inhibitor4.940–60

MB-QSAR modeling of inhibitor-29’s binding reveals how steric and electrostatic field optimizations counter resistance. Contour maps identify regions where bulky substituents (yellow zones) near CA residue Gly48 would reduce binding, guiding inhibitor redesign to avoid steric clashes. Conversely, electropositive enhancements (blue zones) near Asp30 improve salt-bridge formation with CA, increasing resilience against mutations like Q67H [8]. This predictive capability enables rapid optimization of inhibitor-29 analogs to address emerging resistance, positioning it as a pivotal agent for salvage therapy in multidrug-resistant HIV-1.

ConclusionHIV-1 inhibitor-29 exemplifies the innovative trajectory of antiretroviral drug development—transitioning from catalytic site inhibition toward allosteric disruption of structurally conserved viral complexes. Its classification as a capsid inhibitor leverages unique vulnerabilities in the HIV-1 life cycle, while its resistance profile addresses cross-class challenges through high genetic barriers and fitness constraints. As capsid-targeting agents enter clinical use, inhibitor-29 provides a template for next-generation inhibitors aiming to achieve durable suppression amidst evolving resistance landscapes.

Properties

Product Name

HIV-1 inhibitor-29

IUPAC Name

4-[6,7-dimethoxy-2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]quinazolin-4-yl]oxy-3,5-dimethylbenzonitrile

Molecular Formula

C30H36N6O5

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C30H36N6O5/c1-19-13-21(17-31)14-20(2)28(19)41-29-23-15-25(38-3)26(39-4)16-24(23)33-30(34-29)32-22-5-7-35(8-6-22)18-27(37)36-9-11-40-12-10-36/h13-16,22H,5-12,18H2,1-4H3,(H,32,33,34)

InChI Key

GGMBYLKLQQWUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.